Cas no 2171383-69-8 (3-ethyl-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidine-3-carboxylic acid)

3-ethyl-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-ethyl-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidine-3-carboxylic acid
- 3-ethyl-1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-3-carboxylic acid
- 2171383-69-8
- EN300-1515285
-
- インチ: 1S/C26H30N2O5/c1-3-26(24(30)31)13-8-14-28(16-26)23(29)17(2)27-25(32)33-15-22-20-11-6-4-9-18(20)19-10-5-7-12-21(19)22/h4-7,9-12,17,22H,3,8,13-16H2,1-2H3,(H,27,32)(H,30,31)/t17-,26?/m1/s1
- InChIKey: FITZOZPIWBBTID-SIHBAMTISA-N
- ほほえんだ: OC(C1(CC)CN(C([C@@H](C)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CCC1)=O
計算された属性
- せいみつぶんしりょう: 450.21547206g/mol
- どういたいしつりょう: 450.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 7
- 複雑さ: 720
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 95.9Ų
3-ethyl-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1515285-1.0g |
3-ethyl-1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-3-carboxylic acid |
2171383-69-8 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1515285-5.0g |
3-ethyl-1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-3-carboxylic acid |
2171383-69-8 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1515285-0.1g |
3-ethyl-1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-3-carboxylic acid |
2171383-69-8 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1515285-500mg |
3-ethyl-1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-3-carboxylic acid |
2171383-69-8 | 500mg |
$809.0 | 2023-09-27 | ||
Enamine | EN300-1515285-250mg |
3-ethyl-1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-3-carboxylic acid |
2171383-69-8 | 250mg |
$774.0 | 2023-09-27 | ||
Enamine | EN300-1515285-5000mg |
3-ethyl-1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-3-carboxylic acid |
2171383-69-8 | 5000mg |
$2443.0 | 2023-09-27 | ||
Enamine | EN300-1515285-0.5g |
3-ethyl-1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-3-carboxylic acid |
2171383-69-8 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1515285-50mg |
3-ethyl-1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-3-carboxylic acid |
2171383-69-8 | 50mg |
$707.0 | 2023-09-27 | ||
Enamine | EN300-1515285-10000mg |
3-ethyl-1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-3-carboxylic acid |
2171383-69-8 | 10000mg |
$3622.0 | 2023-09-27 | ||
Enamine | EN300-1515285-2500mg |
3-ethyl-1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-3-carboxylic acid |
2171383-69-8 | 2500mg |
$1650.0 | 2023-09-27 |
3-ethyl-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidine-3-carboxylic acid 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
3-ethyl-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidine-3-carboxylic acidに関する追加情報
Introduction to 3-ethyl-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidine-3-carboxylic acid (CAS No. 2171383-69-8)
3-ethyl-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidine-3-carboxylic acid (CAS No. 2171383-69-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of piperidine and features a unique combination of functional groups that make it an intriguing candidate for various applications, particularly in the development of novel therapeutic agents.
The structure of 3-ethyl-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidine-3-carboxylic acid is characterized by a piperidine ring, an ethyl group, and a fluorenylmethoxycarbonyl (Fmoc) protected amino acid moiety. The Fmoc group is a widely used protecting group in peptide synthesis due to its ease of removal under mild conditions, making this compound particularly useful in the synthesis of complex peptides and peptidomimetics.
Recent studies have highlighted the potential of 3-ethyl-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidine-3-carboxylic acid in the development of drugs targeting specific biological pathways. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent activity against certain types of cancer cells, particularly those involved in solid tumors. The unique structure of the compound allows it to interact with specific protein targets, thereby modulating cellular processes that are crucial for tumor growth and survival.
In addition to its potential in oncology, 3-ethyl-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidine-3-carboxylic acid has also been explored for its anti-inflammatory properties. Studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are key mediators of inflammation. This makes it a promising candidate for the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
The synthesis of 3-ethyl-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidine-3-carboxylic acid involves several steps, including the protection of the amino group with the Fmoc group, followed by the coupling reaction with the piperidine derivative. The final step involves deprotection to yield the desired product. The high purity and yield obtained through this synthetic route make it suitable for large-scale production, which is essential for clinical trials and commercialization.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-ethyl-1-(2R)-2-{(9H-fluoren-9-yloxycarbonyl)amino}propanoylpiperidine carboxylic acid. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for further clinical evaluation in larger patient populations.
In conclusion, 3-ethyl-1-(2R)-2-{(9H-fluoren-9-yloxycarbonyl)amino}propanoylpiperidine carboxylic acid (CAS No. 2171383-69-8) is a versatile compound with potential applications in various therapeutic areas. Its unique chemical structure and biological activity make it a valuable asset in the development of novel drugs targeting cancer and inflammatory diseases. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for its future use in clinical practice.
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